AzddDAPR (alpha)
Description
AzddDAPR (alpha), or 9-(3-azido-2,3-dideoxy-α-D-erythro-pentofuranosyl)-2,6-diaminopurine, is a nucleoside analog synthesized as part of efforts to develop antiviral agents targeting retroviruses like HIV and Moloney murine sarcoma virus (MSV). It is the α-anomer of 3'-azido-2',3'-dideoxy-2,6-diaminopurine riboside, synthesized via trimethylsilyl triflate-catalyzed transfer glycosylation . Key structural features include:
- A 2,6-diaminopurine base.
- A 3'-azido group replacing the hydroxyl group in the sugar moiety.
- An α-configuration at the anomeric carbon (C1'), distinguishing it from the β-anomer.
X-ray crystallography reveals two orientations of the azido group in the β-anomer (active form), but conformational consistency in the rest of the molecule .
Properties
CAS No. |
121231-92-3 |
|---|---|
Molecular Formula |
C10H13N9O2 |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
[(2S,3S,5S)-3-azido-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N9O2/c11-8-7-9(16-10(12)15-8)19(3-14-7)6-1-4(17-18-13)5(2-20)21-6/h3-6,20H,1-2H2,(H4,11,12,15,16)/t4-,5+,6-/m0/s1 |
InChI Key |
BFTAFRDMRHNFKO-JKUQZMGJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
AzddDAPR (alpha) can be synthesized through a series of chemical reactions involving the modification of purine nucleosides.
Industrial Production Methods
While specific industrial production methods for AzddDAPR (alpha) are not widely documented, the general approach involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. This includes the use of protective groups, selective deprotection, and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
AzddDAPR (alpha) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the azido group to form amines or other derivatives.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions
Major Products
The major products formed from these reactions include various derivatives of AzddDAPR (alpha) with modified functional groups, which can have different biological activities .
Scientific Research Applications
AzddDAPR (alpha) has been extensively studied for its antiviral properties. It has shown potent activity against HIV by inhibiting the replication of the virus. The compound is also a potent inhibitor of adenosine deaminase, which enhances its antiviral effects .
In addition to its antiviral applications, AzddDAPR (alpha) has been investigated for its potential use in cancer therapy due to its ability to interfere with nucleic acid metabolism. It has also been studied for its potential use in gene therapy and as a tool in molecular biology research .
Mechanism of Action
AzddDAPR (alpha) exerts its effects by incorporating into viral DNA during replication, leading to chain termination. This prevents the virus from replicating and spreading. The compound targets the viral reverse transcriptase enzyme, which is essential for the replication of retroviruses .
The inhibition of adenosine deaminase by AzddDAPR (alpha) also contributes to its antiviral activity by preventing the deamination of antiviral nucleosides, thereby enhancing their efficacy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
AzddDAPR (alpha) is compared to its β-anomer and related nucleoside analogs (Table 1):
| Compound | Anomer | Key Modification | Lipophilicity (LogP) | Antiviral Activity (ED₅₀, μM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| AzddDAPR (alpha) | α | 3'-azido, 2',3'-dideoxy | Higher than β-anomer | Inactive | N/A |
| AzddDAPR (beta) | β | 3'-azido, 2',3'-dideoxy | 1.2 (Octanol/water) | 0.3 (HIV) | 157 |
| ddDAPR | β | 2',3'-dideoxy (no azido) | 0.8 | 2.5–3.6 (HIV) | 106 |
| AzddGuo | β | 3'-azido, 2',3'-dideoxy (guanine base) | 1.1 | 0.5 (HIV) | 96 |
| ddAdo | β | 2',3'-dideoxy (adenine base) | 0.7 | 3.0 (HIV) | 132 |
Key Observations :
- Lipophilicity: The β-anomer of AzddDAPR is more lipophilic than ddDAPR and ddAdo due to the azido group, enhancing membrane permeability .
- Stereochemistry: The α-configuration sterically hinders interaction with viral reverse transcriptase or cellular kinases, unlike the β-anomer .
Antiviral Activity and Selectivity
- Inactivity of AzddDAPR (alpha): No inhibition of HIV or MSV is observed at concentrations up to 200 μM . In contrast, the β-anomer inhibits HIV at ED₅₀ = 0.3 μM and MSV at 1.0 μM, outperforming ddDAPR (ED₅₀ = 2.5–3.6 μM) .
- Selectivity Indices (SI): The β-anomer’s SI (157) exceeds ddDAPR (106) and AzddGuo (96), indicating superior therapeutic windows .
Metabolic Pathways and Resistance
- Deamination Sensitivity: ddDAPR and AzddDAPR (beta) are substrates for adenosine deaminase (ADA), converting them to guanine analogs (ddGuo/AzddGuo). However, AzddDAPR (beta) retains activity even in the presence of the ADA inhibitor 2'-deoxycoformycin, suggesting dual mechanisms: direct action as a 2,6-diaminopurine derivative or conversion to AzddGuo .
- Resistance Profile : AzddDAPR (beta) may bypass resistance mechanisms affecting AzddGuo due to alternative activation pathways .
In Vivo Efficacy
- MSV Model: AzddDAPR (beta) delays tumor formation in mice (mean onset: 11 vs. 5.3 days in controls) and increases survival (15.8 vs. 9.0 days) at 125 mg/kg/day .
- Comparative Inactivity: Structural analogs like XylodDAPR and araDAPR (2'-deoxy-xyloside/arabinoside derivatives) are inactive against HIV and MSV, emphasizing the necessity of the 3'-azido group and β-configuration .
Mechanistic Insights
- Enzyme Interactions: The β-anomer’s conformation allows efficient phosphorylation to its active triphosphate form, inhibiting viral DNA synthesis. The α-anomer’s orientation likely disrupts kinase recognition .
- Cytostatic Effects : AzddDAPR (beta) inhibits cellular DNA synthesis at higher concentrations (200 μM), but its selectivity for viral over host enzymes reduces toxicity .
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